molecular formula C19H18N2O4 B11424300 N-(3-acetylphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-(3-acetylphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11424300
M. Wt: 338.4 g/mol
InChI Key: OUINJIRMMMAFJE-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves a multi-step process:

    Formation of the Oxazole Ring: The initial step often involves the cyclization of a suitable precursor to form the oxazole ring. This can be achieved through the reaction of a nitrile with an α-halo ketone under basic conditions.

    Substitution Reactions: The introduction of the 3-acetylphenyl and 4-methoxyphenyl groups can be accomplished through nucleophilic aromatic substitution reactions. These reactions typically require the presence of a strong base and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate compound with an amine under dehydrating conditions, often using reagents like carbodiimides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be used to convert the oxazole ring to a more saturated structure. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in ether, NaBH₄ in methanol.

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-acetylphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile building block.

    Materials Science: The compound is explored for its potential use in the development of new materials, such as polymers and nanomaterials, due to its stability and functional properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways.

    Receptor Modulation: It can interact with cell surface or intracellular receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

N-(3-acetylphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can be compared with other similar compounds, such as:

    N-(3-acetylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: Lacks the 4-methoxyphenyl group, which may affect its reactivity and biological activity.

    N-(4-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: Contains an additional methoxy group, potentially altering its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications.

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C19H18N2O4/c1-12(22)14-4-3-5-15(10-14)20-19(23)18-11-17(21-25-18)13-6-8-16(24-2)9-7-13/h3-10,18H,11H2,1-2H3,(H,20,23)

InChI Key

OUINJIRMMMAFJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CC(=NO2)C3=CC=C(C=C3)OC

Origin of Product

United States

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